

using 3,6-Diphenyl-9H-carbazole in perovskite solar cell fabrication

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Compound of Interest

Compound Name: 3,6-Diphenyl-9H-carbazole

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An Application Guide for the Integration of **3,6-Diphenyl-9H-carbazole** Derivatives as Hole Transporting Materials in Perovskite Solar Cell Fabrication

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The rapid advancement of perovskite solar cells (PSCs) has been remarkable, with power conversion efficiencies (PCEs) now rivaling those of traditional silicon-based technologies. A critical component governing both the efficiency and stability of these devices is the hole transporting material (HTM). While spiro-OMeTAD has been the benchmark HTM for over a decade, its complex synthesis, high cost, and contribution to device degradation have spurred an intensive search for viable alternatives.^[1] Among the most promising candidates, derivatives of **3,6-Diphenyl-9H-carbazole** have emerged as a compelling class of compounds, offering excellent thermal stability, high hole mobility, facile synthesis, and tunable electronic properties.^{[1][2][3]} This document provides a detailed guide for researchers and scientists on the application of **3,6-Diphenyl-9H-carbazole**-based HTMs in the fabrication of high-performance n-i-p structured perovskite solar cells. We will delve into the underlying mechanisms, provide validated experimental protocols, and offer insights into characterization and optimization.

Introduction: The Rationale for Carbazole-Based HTMs

The ideal HTM in a perovskite solar cell must fulfill several key criteria:

- Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction, while its Lowest Unoccupied Molecular Orbital (LUMO) must be high enough to block electron transport.
- High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses, the HTM should possess high intrinsic hole mobility.
- Thermal and Chemical Stability: The material must withstand the operating temperatures and environmental conditions of the solar cell without degradation.
- Film-Forming Properties: It must form a uniform, pinhole-free layer that provides complete coverage of the perovskite surface.
- Economic Viability: The synthesis should be straightforward and cost-effective for potential commercialization.

Carbazole is an electron-rich aromatic heterocyclic compound that serves as an excellent core for designing HTMs.^[3] Functionalization at its 3, 6, and 9 positions allows for fine-tuning of its electronic and physical properties.^[3] Specifically, attaching diphenylamine groups at the 3,6-positions enhances the molecule's hole-transporting capabilities and thermal stability, making it a superior alternative to the more costly and synthetically complex spiro-OMeTAD.^{[4][5]}

Mechanism of Action and Device Physics

The primary function of the **3,6-Diphenyl-9H-carbazole** HTM is to selectively extract photogenerated holes from the perovskite layer and transport them to the metal electrode (e.g., Gold), while simultaneously blocking electrons. This process is governed by the energy level alignment within the device.

Energy Level Alignment

Efficient hole extraction is contingent on a minimal energy barrier between the perovskite's valence band and the HTM's HOMO level. Carbazole derivatives can be designed to have HOMO levels between -5.0 eV and -5.4 eV, which aligns favorably with the typical valence band of mixed-halide perovskites (~ -5.4 eV).^[6] This alignment facilitates a cascade of charge, minimizing voltage loss at the interface.

Caption: Energy level diagram of a typical n-i-p perovskite solar cell.

Performance Benchmarking

The efficacy of a new HTM is evaluated by its contribution to the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). Below is a summary of performance for devices fabricated with various 3,6-disubstituted carbazole derivatives compared to the standard spiro-OMeTAD.

| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm ²) | FF (%) | PCE (%) | Reference |
|----------------------------------|--------------|---------------------------|----------|--------------|-----------|
| Standard HTM | | | | | |
| spiro-OMeTAD | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [2] |
| 3,6-Carbazole Derivatives | | | | | |
| KZRD | 1.09 | 24.1 | 79 | 20.8 | [4] |
| SGT-405 | - | - | - | 14.79 | [7][8] |
| X51 | - | - | - | 9.8 | [9] |
| V1209 / V1221 / V1225 | ~1.01 - 1.05 | ~21.5 - 22.5 | ~74 - 77 | ~16.5 - 18.0 | [6][10] |

Note: '-' indicates data not available in the cited sources. Performance can vary significantly based on the specific perovskite composition and fabrication conditions.

Experimental Protocols

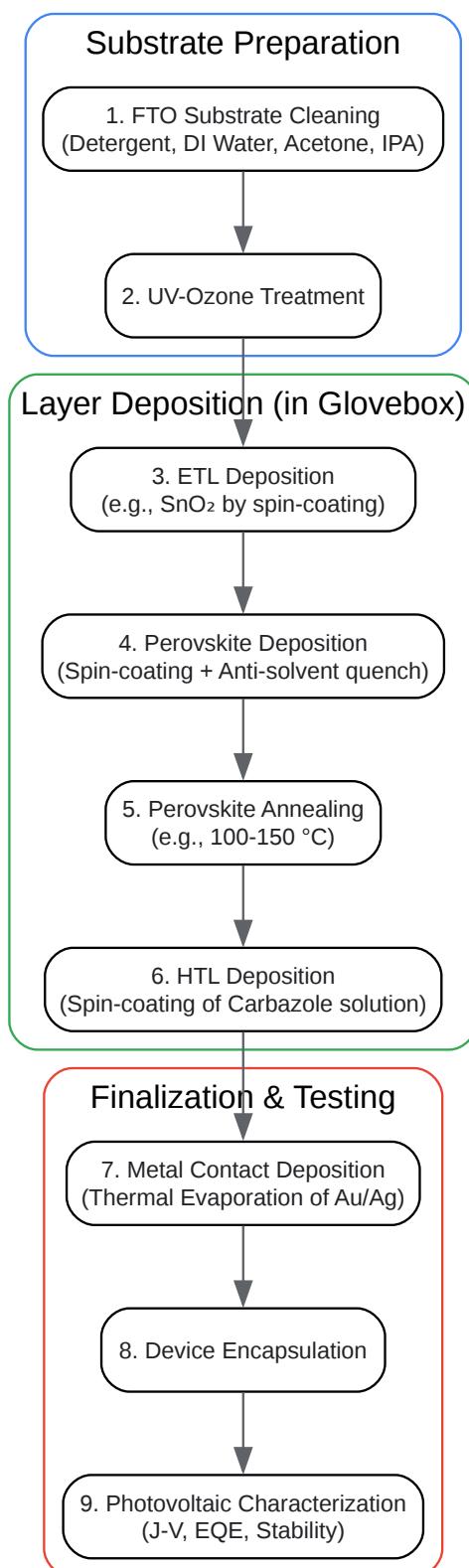
This section provides a step-by-step protocol for the fabrication of a conventional n-i-p planar perovskite solar cell using a **3,6-Diphenyl-9H-carbazole** derivative as the HTL.

Materials and Solution Preparation

- HTM Solution:
 - Dissolve your **3,6-Diphenyl-9H-carbazole** derivative (e.g., 75 mg/mL) in chlorobenzene.
 - Causality: Chlorobenzene is a common solvent that effectively dissolves many organic HTMs and allows for the formation of uniform films via spin-coating without damaging the underlying perovskite layer.
 - Additives (Doping): To improve the conductivity and performance of the HTL, additives are crucial.
 - Add Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) from a stock solution in acetonitrile (e.g., 520 mg/mL). A typical molar ratio is ~0.5 Li-TFSI per mole of HTM.
 - Add 4-tert-butylpyridine (t-BP). A typical molar ratio is ~3.3 t-BP per mole of HTM.
 - Causality: Li-TFSI introduces mobile ions and facilitates oxidation of the HTM, increasing its p-type conductivity. t-BP is a Lewis base that de-aggregates the Li⁺ ions and passivates surface states.[2]
- Perovskite Precursor Solution (Example: Mixed Cation-Halide):
 - Prepare a solution of Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), and Lead Bromide (PbBr₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).
 - Note: The exact stoichiometry will depend on the desired bandgap and properties of the perovskite film.

Device Fabrication Workflow

The entire fabrication process, especially the perovskite and HTL deposition steps, should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.



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Caption: Standard workflow for perovskite solar cell fabrication.

Step-by-Step Fabrication Procedure

- Substrate Cleaning:
 - Sequentially sonicate patterned Fluorine-doped Tin Oxide (FTO) glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
 - Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to remove organic residues and improve wettability.
- Electron Transport Layer (ETL) Deposition:
 - Deposit a compact layer of an ETL, such as SnO_2 , onto the FTO substrate via spin-coating, followed by annealing.
- Perovskite Layer Deposition:
 - Transfer the substrates into a nitrogen-filled glovebox.
 - Spin-coat the perovskite precursor solution onto the ETL layer.
 - During the spin-coating process, drip an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid, uniform crystallization.^[2]
 - Anneal the film on a hotplate (typically 100-150°C) to form the final crystalline perovskite structure. The film should appear dark brown and uniform.
- Hole Transport Layer (HTL) Deposition:
 - Allow the perovskite-coated substrates to cool to room temperature.
 - Deposit the prepared **3,6-Diphenyl-9H-carbazole** HTM solution onto the perovskite layer via spin-coating (e.g., at 4000 rpm for 30 seconds).
 - Causality: The spin speed and time are critical parameters that control the thickness of the HTL. An optimal thickness (typically 200-300 nm) is required for efficient hole transport without introducing significant series resistance.^[8]

- Metal Contact Deposition:
 - Transfer the substrates to a thermal evaporator.
 - Deposit the top metal contact, typically 80-100 nm of gold (Au) or silver (Ag), through a shadow mask to define the active area of the solar cell.[2]

Characterization and Validation

To validate the performance of the fabricated devices and the efficacy of the carbazole HTM, several characterization techniques are essential.

- Current Density-Voltage (J-V) Measurement: This is the primary method to determine the V_{oc} , J_{sc} , FF, and PCE of the solar cell under simulated AM1.5G illumination.
- External Quantum Efficiency (EQE) Measurement: EQE spectra determine the ratio of collected charge carriers to incident photons at each wavelength, providing insight into light harvesting and charge collection efficiency.[2]
- Hole Mobility Measurement: The hole mobility of the HTM can be characterized using the space-charge-limited current (SCLC) method with a device structure of ITO/PEDOT:PSS/HTM/Au.[2] This validates the intrinsic charge transport properties of the material.
- Stability Testing: Long-term stability should be assessed by tracking the device's PCE over time under continuous illumination (Maximum Power Point tracking) and in controlled environments (e.g., elevated temperature and humidity).

Conclusion and Outlook

Derivatives of **3,6-Diphenyl-9H-carbazole** represent a highly versatile and promising class of hole transport materials for perovskite solar cells.[2] Their synthetic accessibility, excellent thermal stability, and tunable electronic properties allow them to compete with, and in some cases outperform, the standard spiro-OMeTAD.[2][4] The protocols and insights provided in this guide offer a robust framework for researchers to successfully integrate these materials into their device fabrication workflows. Future research will likely focus on further molecular engineering of the carbazole core to enhance stability and minimize interfacial recombination,

paving the way for the commercialization of highly efficient and durable perovskite solar cell technology.

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